molecular formula C15H16F3NO2 B2986442 5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one CAS No. 1023590-22-8

5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one

Cat. No. B2986442
M. Wt: 299.293
InChI Key: RGMNYOSFPWUYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one is a chemical compound with the molecular formula C15H16F3NO2 and a molecular weight of 299.29 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)OC(F)(F)F)C . This indicates that the compound contains a cyclohexenone ring with two methyl groups at the 5-position, an amino group attached to a 4-(trifluoromethoxy)phenyl group at the 3-position .

Scientific Research Applications

Catalytic Activity in Synthesis

Research indicates that derivatives of 5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one can be synthesized to create stable cyclic (alkyl)(amino)carbenes. These carbenes have been used as ligands for transition metal-based catalysts, demonstrating efficiency in the gold(I)-catalyzed hydroamination of internal alkynes. This catalytic activity expands the scope for synthesizing 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles, highlighting its potential in organic synthesis and catalysis (Zeng et al., 2009).

Photochemical Generation and Reactivity

The photochemical generation and reactivity of related phenyl cations have been explored, revealing insights into the photostability and photoheterolysis of chloroanilines. These studies contribute to our understanding of photo-induced reactions in polar media, offering potential applications in photochemistry and the synthesis of complex organic molecules (Guizzardi et al., 2001).

Lewis Acid Catalysis

Investigations into tetraarylstibonium cations derived from similar chemical structures have shed light on their use as Lewis acid catalysts in the cycloaddition of oxiranes and isocyanates. This research underscores the influence of catalyst structure on reactivity and selectivity, indicating potential applications in catalysis and synthetic chemistry (Yang et al., 2018).

Antimicrobial Activity

Some derivatives have been studied for their antimicrobial activity, with novel compounds showing promising results against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These findings point to potential applications in the development of new antimicrobial agents (Ghorab et al., 2017).

Nanoparticle Synthesis

Research on the synthesis and applications of CoFe2O4 nanoparticles for multicomponent reactions, including those involving derivatives of 5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one, demonstrates the potential of these materials in green chemistry and catalysis. The high surface area and small size of these nanoparticles enhance their catalytic properties, offering a sustainable approach to chemical synthesis (Rajput & Kaur, 2013).

properties

IUPAC Name

5,5-dimethyl-3-[4-(trifluoromethoxy)anilino]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO2/c1-14(2)8-11(7-12(20)9-14)19-10-3-5-13(6-4-10)21-15(16,17)18/h3-7,19H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMNYOSFPWUYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one

Citations

For This Compound
1
Citations
N Teraiya, SS Karki, A Chauhan - Anti-Cancer Agents in …, 2022 - ingentaconnect.com
Background: Hexahydroquinoline as a small molecule was reported for good cytotoxicity and affinity towards Mcl-1. Hence, new compounds were explored as Mcl-1 inhibitors to be …
Number of citations: 1 www.ingentaconnect.com

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